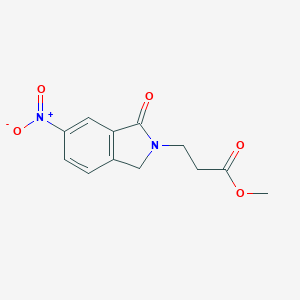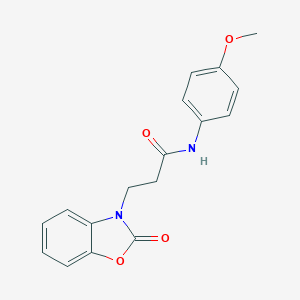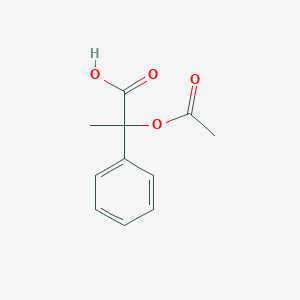
2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide, also known as Compound 1, is a small molecule that has gained significant attention in the scientific community due to its potential use as an anti-cancer agent. The compound was first synthesized in 2012 and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
作用機序
The exact mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 is not fully understood. However, it has been proposed that it may act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that are involved in the regulation of gene expression and have been found to be overexpressed in many types of cancer. Inhibition of HDAC activity can lead to changes in gene expression patterns, which may contribute to the anti-cancer effects of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer and is involved in tumor growth and metastasis. Inhibition of CAIX activity may contribute to the anti-cancer effects of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1.
実験室実験の利点と制限
One advantage of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. In addition, its potential as an anti-cancer agent makes it a valuable tool for cancer research. However, one limitation of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 is its low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1. One area of interest is the development of more potent derivatives of the compound that may have improved anti-cancer activity. Another area of interest is the investigation of the mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 and its potential interactions with other enzymes and proteins. Finally, there is a need for further preclinical studies to determine the safety and efficacy of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 in animal models before it can be considered for clinical trials.
合成法
The synthesis of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 involves a multi-step process starting with the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde. This intermediate is then reacted with indole-3-carboxaldehyde to form the desired product, 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1. The final step involves the addition of dimethylsulfonamide to form the sulfonamide derivative of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1.
科学的研究の応用
2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 has shown promising results in preclinical studies as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 may have potential as a therapeutic agent for the treatment of cancer.
特性
分子式 |
C11H14N4O3S |
|---|---|
分子量 |
282.32 g/mol |
IUPAC名 |
N//'-(dimethylsulfamoyl)-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C11H14N4O3S/c1-15(2)19(17,18)14-13-11(16)9-7-12-10-6-4-3-5-8(9)10/h3-7,12,14H,1-2H3,(H,13,16) |
InChIキー |
OMLPDTAFWQAXJF-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CNC2=CC=CC=C21 |
正規SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)




![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)

